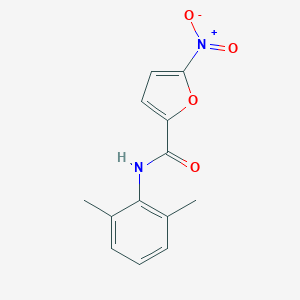![molecular formula C26H23N3O2 B251988 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as PAC-1 and has been shown to have promising anti-cancer properties.
Applications De Recherche Scientifique
PAC-1 has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis in cancer cells through the activation of procaspase-3. This mechanism of action has been studied in various types of cancer cells, including glioblastoma, melanoma, and leukemia. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a pro-apoptotic protein. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the caspase cascade and subsequent apoptosis. This mechanism has been studied extensively in cancer cells and has been shown to be specific to cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have specific effects on cancer cells, inducing apoptosis and sensitizing them to chemotherapy and radiation therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PAC-1 is its specificity to cancer cells, making it a potentially targeted therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, one limitation of PAC-1 is its low yield in synthesis, which can make it difficult to obtain large quantities for research purposes.
Orientations Futures
There are several future directions for research involving PAC-1. One area of interest is the development of more efficient synthesis methods to increase the yield of PAC-1. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its effects on normal cells. Furthermore, the potential applications of PAC-1 in combination with other therapies, such as immunotherapy, should be explored. Finally, the potential use of PAC-1 in clinical trials for cancer treatment should be investigated.
Conclusion:
In conclusion, 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide, or PAC-1, is a chemical compound with potential applications in cancer research. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the caspase cascade and subsequent apoptosis. PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1 and its potential applications in clinical trials.
Méthodes De Synthèse
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-N-phenylacetamide to produce PAC-1. The yield of this reaction is typically around 50%.
Propriétés
Formule moléculaire |
C26H23N3O2 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c30-25(17-19-9-3-1-4-10-19)27-15-16-28-26(31)22-18-24(20-11-5-2-6-12-20)29-23-14-8-7-13-21(22)23/h1-14,18H,15-17H2,(H,27,30)(H,28,31) |
Clé InChI |
JEVBZQRUBGOXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)